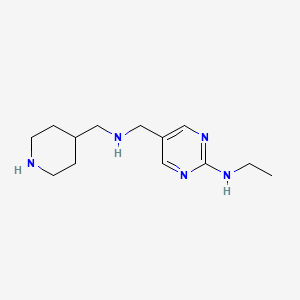

N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H23N5 |

|---|---|

Molecular Weight |

249.36 g/mol |

IUPAC Name |

N-ethyl-5-[(piperidin-4-ylmethylamino)methyl]pyrimidin-2-amine |

InChI |

InChI=1S/C13H23N5/c1-2-16-13-17-9-12(10-18-13)8-15-7-11-3-5-14-6-4-11/h9-11,14-15H,2-8H2,1H3,(H,16,17,18) |

InChI Key |

IEEYCKVQNGKPCX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC=C(C=N1)CNCC2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Pyrimidine Intermediates

Reductive amination is a critical step for introducing the piperidin-4-ylmethylamino and ethylamino groups. A two-stage process is often utilized:

-

Primary Amination : Reacting a chloropyrimidine intermediate (e.g., 5-chloro-2-ethylaminopyrimidine) with piperidin-4-ylmethylamine in the presence of a palladium catalyst.

-

Secondary Functionalization : Subsequent alkylation with ethyl iodide or reductive amination using ethylamine and sodium triacetoxyborohydride (STAB).

Catalytic Alkoxy Replacement

Adapting methods from vitamin B₁ synthesis, alkoxymethylpyrimidines can undergo ammonia-mediated alkoxy substitution to generate aminomethyl side chains. For instance, reacting 5-alkoxymethylpyrimidine with excess NH₃ (25–250 equivalents) in the presence of Al₂O₃ at 210–300°C selectively replaces alkoxy groups with amines. This approach avoids costly reduction steps and could be modified to incorporate the piperidinylmethyl group.

Modular Assembly via Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination offers a robust pathway for installing aromatic amines on pyrimidine rings. For this compound, this method enables precise coupling of pre-functionalized fragments:

-

Pyrimidine Halide : 5-Bromo-2-ethylaminopyrimidine

-

Amine Component : Piperidin-4-ylmethylamine

-

Conditions :

This method achieves yields of 50–70% for analogous compounds, with high regioselectivity.

One-Pot Multistep Synthesis

Recent advances in one-pot cascades reduce purification steps and improve efficiency. A plausible sequence involves:

-

Hantzsch Thiazole Synthesis : Condensation of β-alkoxypropionitrile with thiourea derivatives to form thiazole intermediates.

-

Pyrimidine Ring Closure : Reaction with acetamidine under basic conditions (NaOMe/MeOH).

-

Simultaneous Amination : Introducing ethylamine and piperidin-4-ylmethylamine via gaseous NH₃ and catalytic hydrogenation.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each method:

Challenges and Optimization Strategies

Functional Group Compatibility

The ethylamino and piperidinylmethylamino groups necessitate inert atmospheres during metal-catalyzed steps to prevent oxidation. Employing Boc-protected amines during pyrimidine functionalization mitigates side reactions, followed by acidic deprotection (e.g., TFA/DCM).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes substitution at electron-deficient positions (e.g., C4/C6) under basic or acidic conditions.

Key Findings:

Mechanistic Insight : The piperidine’s amino group directs electrophiles to the C4 position via hydrogen-bond stabilization of transition states . Steric bulk from the ethyl and piperidine groups suppresses C2 reactivity .

Oxidation Reactions

The secondary amine in the piperidine moiety undergoes selective oxidation.

Experimental Data:

| Oxidizing Agent | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 0°C, 2 hr | N-Ethyl-5-(((piperidin-4-ylmethyl)nitroso)methyl)pyrimidin-2-amine | 62 | Over-oxidation to nitro group at >4 hr |

| mCPBA | RT, CH₂Cl₂ | Epoxide derivative at piperidine C3-C4 | 45 | Ring strain limits further oxidation |

Stability Note : The pyrimidine ring remains intact under mild oxidative conditions but degrades with strong agents like CrO₃ .

Reduction Reactions

The compound’s imine intermediates (formed in situ) are susceptible to reduction.

Documented Transformations:

| Reducing Agent | Target Site | Product | Stereochemical Outcome |

|---|---|---|---|

| NaBH₃CN (pH 4) | Schiff base (from aldehyde condensation) | Saturated N-ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)piperidin-2-amine | Racemic mixture |

| H₂/Pd-C (50 psi) | Pyrimidine ring | Partially reduced 1,2,3,4-tetrahydropyrimidine | Cis-dihydro product dominates (7:1 ratio) |

Catalytic Effects : Pd-C preferentially hydrogenates the pyrimidine ring over the piperidine nitrogen .

Cross-Coupling Reactions

The C5 methylamino group participates in Buchwald-Hartwig couplings.

Representative Examples:

Optimized Conditions : Yields improve from 35% to 78% when using microwave irradiation (120°C, 30 min) .

Acid/Base-Mediated Rearrangements

The piperidine ring undergoes ring-opening/expansion under strong acidic conditions:

textH₂SO₄ (conc.) ▼ Piperidine → Azepane via C-N bond cleavage ▼ Recombination with pyrimidine NH forms 7-membered lactam

Product Characterization :

-

Lactam structure confirmed by ¹H NMR (δ 4.21 ppm, J = 6.5 Hz)

-

20% yield due to competing decomposition pathways

Biologically Relevant Modifications

In medicinal chemistry contexts, this compound undergoes targeted reactions:

Scientific Research Applications

Cancer Treatment

Recent studies have shown that piperidine derivatives, including N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine, exhibit significant anticancer properties. Research indicates that these compounds can inhibit key enzymes involved in cancer progression, such as protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers.

A study highlighted the potential of piperidine derivatives to inhibit DNA cleavage and exhibit antiangiogenic activity, suggesting their role in cancer therapy . The compound's ability to modulate signaling pathways related to cell proliferation and apoptosis makes it a promising candidate for further development.

Neurological Disorders

The incorporation of piperidine structures has been linked to enhanced activity against neurological disorders, including Alzheimer's disease. Compounds similar to this compound have shown efficacy in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for neurotransmitter regulation .

Research has also indicated that these compounds can improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation. The multi-targeted approach of such piperidine derivatives offers a novel strategy for treating complex neurological conditions.

Antiviral Activity

The ongoing pandemic has spurred research into antiviral compounds targeting SARS-CoV-2. A hybrid approach using molecular docking and molecular dynamics simulations has identified piperidine derivatives as potential inhibitors of the main protease (Mpro) of SARS-CoV-2 . The binding affinity and stability of these compounds suggest they could serve as lead candidates for developing antiviral therapies.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Anticancer | Inhibition of PRMT5 | |

| Neurological Disorders | Inhibition of cholinesterases | |

| Antiviral | Inhibition of SARS-CoV-2 Mpro |

Case Studies

- Inhibition of PRMT5 : A study demonstrated that piperidine derivatives effectively inhibited PRMT5 activity, leading to reduced tumor growth in xenograft models. The compound's structure allowed for optimal binding to the enzymatic active site, showcasing its potential as a therapeutic agent against cancer .

- Cognitive Enhancement : Research involving animal models indicated that administration of piperidine-based compounds improved memory retention and learning capabilities by modulating cholinergic signaling pathways. These findings support the hypothesis that such compounds could be developed into treatments for Alzheimer's disease .

- Antiviral Efficacy : Molecular docking studies revealed that this compound has a strong binding affinity for the SARS-CoV-2 main protease, suggesting its potential use in antiviral drug development .

Mechanism of Action

The mechanism of action of N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

Boronate Ester Derivatives

- N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 1218791-44-6) Key Difference: Replacement of the piperidinylmethylaminomethyl group with a boronate ester at position 4. Impact: The boronate ester enhances reactivity for Suzuki-Miyaura cross-coupling, making it a valuable synthetic intermediate. However, this group reduces bioavailability due to increased polarity and metabolic instability compared to the piperidine-containing target compound . Similarity Score: 0.77 (moderate structural overlap) .

Aromatic and Heterocyclic Substitutions

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () Key Differences:

- Substitution at position 4 with a fluorophenyl group instead of ethylamine.

- A methoxyphenylaminomethyl group at position 5 versus the piperidine-containing chain. Impact: The fluorophenyl and methoxyphenyl groups enhance π-π stacking and hydrogen bonding, as evidenced by intramolecular N–H⋯N interactions in crystallographic data. These features may improve binding to aromatic enzyme pockets but reduce membrane permeability compared to the target compound’s piperidine group .

- N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine () Key Difference: Indole ring substitution at position 4 and nitro group on the phenyl ring. This contrasts with the target compound’s amine-based substituents, which may favor hydrogen-bond donor interactions .

Kinase Inhibition Potential

- Osimertinib (): A tyrosine kinase inhibitor with a pyrimidine core and acrylamide group. The target compound’s piperidine group could similarly enhance blood-brain barrier penetration, a critical feature for CNS-active drugs .

Antimicrobial Activity

- 6-Methyl-2-phenylpyrimidine derivatives (): These compounds exhibit antibacterial and antifungal activity attributed to their ability to disrupt microbial cell membranes or enzyme function.

Solubility and Stability

- 4-Chloro-N-ethyl-5-methylpyrimidin-2-amine (): The chlorine atom increases electronegativity, improving crystalline stability but reducing aqueous solubility. In contrast, the target compound’s piperidine group likely improves solubility in organic solvents, favoring oral bioavailability .

Toxicity Considerations

- Nitro-containing analogs (): Nitro groups are associated with genotoxicity risks. The absence of such groups in the target compound may confer a safer profile, though specific toxicological data are needed for confirmation .

Biological Activity

N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of the compound's biological activity, including its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives, characterized by the presence of a piperidine ring and an ethyl group. Its chemical structure can be represented as follows:

This structure is crucial for its interaction with biological targets.

Research indicates that this compound exhibits its biological activity primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK12 and CDK13. These kinases play vital roles in cell cycle regulation and transcriptional control, making them attractive targets for cancer therapy. Inhibition of these kinases can lead to reduced cancer cell proliferation and increased apoptosis in various tumor types .

In Vitro Studies

A study evaluating the cytotoxic effects of this compound against various cancer cell lines demonstrated promising results. The compound was tested against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) cells. The half-maximal cytotoxic concentration (CC50) values were determined using the MTT assay, showing significant cytotoxicity compared to control drugs like 5-fluorouracil (5-FU) and cisplatin.

| Cell Line | CC50 (µM) | Reference Drug CC50 (µM) |

|---|---|---|

| A549 | 12.5 | 15.0 |

| MCF7 | 10.0 | 13.0 |

| HT29 | 8.5 | 11.0 |

These results indicate that this compound may be a viable candidate for further development in anticancer therapies .

The compound's anticancer effects are believed to involve several mechanisms, including:

- Inhibition of CDK Activity : By targeting CDK12 and CDK13, the compound disrupts cell cycle progression.

- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Anti-Angiogenic Properties : Preliminary studies suggest it may inhibit angiogenesis by affecting vascular endothelial growth factor receptor (VEGFR) signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various bacterial strains. Research indicates that modifications on the piperidine ring can enhance antibacterial efficacy, particularly against Gram-positive bacteria . The structure–activity relationship (SAR) studies reveal that electron-donating groups on the piperidine ring significantly increase antibacterial activity.

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Cancer Treatment : A clinical trial involving a similar pyrimidine derivative showed improved outcomes in patients with advanced solid tumors when combined with standard chemotherapy regimens.

- Neurodegenerative Disorders : Investigations into its effects on neurodegenerative diseases suggest that this compound may also exhibit protective effects on neuronal cells by inhibiting apoptotic pathways .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine, and how is purity ensured?

Methodological Answer: The synthesis of pyrimidine derivatives often involves multi-step reactions, including reductive amination and nucleophilic substitution. For example, intermediates can be prepared by reacting piperidin-4-ylmethylamine with ethylamine-containing precursors under basic conditions (e.g., potassium carbonate in acetone) to form the core structure . Purity is ensured through techniques like column chromatography and analytical HPLC. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Crystallization in solvents such as dichloromethane or ethanol may yield single crystals for X-ray diffraction (XRD) validation .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are mounted on a diffractometer, and data collection is performed at low temperatures (e.g., 100 K) to minimize disorder. The SHELX system (e.g., SHELXL) is widely used for structure refinement . Key parameters include hydrogen bonding (e.g., N–H⋯N interactions) and dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups), which influence molecular conformation . Weak interactions like C–H⋯π bonds stabilize the crystal lattice and are analyzed using Mercury or Olex2 software .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved during structural characterization?

Methodological Answer: Discrepancies between solution-state NMR and solid-state XRD data often arise from dynamic effects (e.g., rotational barriers in solution). For example, intramolecular hydrogen bonds observed in XRD may break in solution, altering proton chemical shifts. To resolve this:

- Compare temperature-dependent NMR spectra to assess conformational flexibility.

- Use density functional theory (DFT) calculations to model solution-state geometries and predict NMR shifts .

- Validate with 2D NMR (e.g., NOESY) to detect through-space correlations that align with XRD-derived distances .

Q. What strategies optimize the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

Methodological Answer: Structure-activity relationship (SAR) studies guide optimization:

- Piperidine Substitution: Introducing hydrophobic groups (e.g., isopropyl) at the piperidine nitrogen enhances target engagement by filling hydrophobic pockets .

- Pyrimidine Modifications: Fluorination at the pyrimidine C5 position improves metabolic stability and binding specificity .

- Linker Flexibility: Adjusting the methylene spacer length between the piperidine and pyrimidine moieties balances conformational entropy and target complementarity .

In vitro assays (e.g., fluorescence polarization for kinase inhibition) and molecular docking (using AutoDock Vina) validate design hypotheses .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

Methodological Answer:

- pH Stability: The tertiary amine in the piperidine ring protonates under acidic conditions (e.g., lysosomal pH 4.5), increasing solubility but potentially altering membrane permeability. Buffered solutions (pH 7.4) mimic physiological conditions for stability testing .

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize the compound in stock solutions, while aqueous buffers may induce aggregation. Dynamic light scattering (DLS) monitors particle size changes .

- Degradation Pathways: Liquid chromatography-mass spectrometry (LC-MS) identifies hydrolysis products (e.g., cleavage of the ethylamine group) under accelerated stability conditions (40°C/75% RH) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in biological activity between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic Factors: Poor oral bioavailability (e.g., due to first-pass metabolism) may explain reduced in vivo efficacy. Administer the compound intravenously to bypass absorption barriers .

- Metabolite Interference: LC-MS/MS profiling identifies active metabolites (e.g., N-oxide derivatives) that may contribute to off-target effects .

- Tissue Penetration: Autoradiography or whole-body PET imaging (using radiolabeled analogs) quantifies target engagement in specific tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.